Tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using a brominated phenol derivative.
Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Boc group and purifying the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and bromophenoxy groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: A related compound used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness
Tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate is unique due to the presence of both an amino group and a bromophenoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAELKVNONJOLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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